3-(4-Fluorophenyl)-4-methylisoxazolo[5,4-b]pyridine-6-carboxylic acid is a heterocyclic compound characterized by its complex structure and notable chemical properties. It has garnered attention in scientific research for its potential applications in medicinal chemistry and pharmacology. The compound's molecular formula is , with a molecular weight of 272.23 g/mol. It is classified under the category of isoxazole derivatives, which are known for their diverse biological activities.
The synthesis of 3-(4-Fluorophenyl)-4-methylisoxazolo[5,4-b]pyridine-6-carboxylic acid typically involves several steps:
The molecular structure of 3-(4-Fluorophenyl)-4-methylisoxazolo[5,4-b]pyridine-6-carboxylic acid features:
CC1=CC(=NC2=C1C(=NO2)C3=CC=C(C=C3)F)C(=O)O
, indicating its detailed connectivity .The compound participates in various chemical reactions typical for heterocycles:
The mechanism of action of 3-(4-Fluorophenyl)-4-methylisoxazolo[5,4-b]pyridine-6-carboxylic acid is not fully elucidated but is believed to involve:
3-(4-Fluorophenyl)-4-methylisoxazolo[5,4-b]pyridine-6-carboxylic acid has several scientific uses:
CAS No.: 14970-71-9
CAS No.: 11104-40-8
CAS No.: 170242-21-4
CAS No.: 1823362-29-3
CAS No.: 116296-75-4